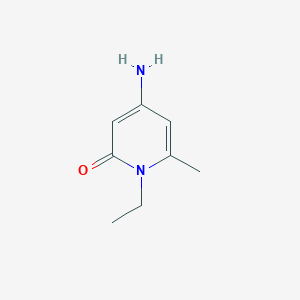
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is an organosulfur compound characterized by the presence of a sulfoximine functional group This compound is notable for its unique chemical structure, which includes a sulfoximine moiety bonded to a 4-chlorophenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, typically involves the following steps:
Formation of Sulfoximine Moiety: The initial step involves the oxidation of a sulfide precursor to form a sulfoximine intermediate. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Introduction of 4-Chlorophenyl Group: The sulfoximine intermediate is then reacted with a 4-chlorophenyl halide (e.g., 4-chlorophenyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: The sulfoximine moiety can be further oxidized to form sulfonimidates or sulfonamides using strong oxidizing agents.
Reduction: Reduction of the sulfoximine group can yield sulfides or sulfoxides, depending on the reducing agent and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, has a wide range of scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of novel therapeutic agents, particularly for its ability to modulate biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science:
Mécanisme D'action
The mechanism of action of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, involves its interaction with specific molecular targets and pathways. The sulfoximine moiety can form strong interactions with biological macromolecules, leading to modulation of their activity. The 4-chlorophenyl and trifluoromethyl groups contribute to the compound’s overall reactivity and specificity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfoximine, S-(4-methylphenyl)-S-(trifluoromethyl)-: Similar structure but with a methyl group instead of a chlorine atom.
Sulfoximine, S-(4-chlorophenyl)-S-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Sulfoximine, S-(4-chlorophenyl)-S-(ethyl)-: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C7H5ClF3NOS |
|---|---|
Poids moléculaire |
243.63 g/mol |
Nom IUPAC |
(4-chlorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C7H5ClF3NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |
Clé InChI |
LIHKYFHVIXSCIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=N)(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)



![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)



![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)
![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)
